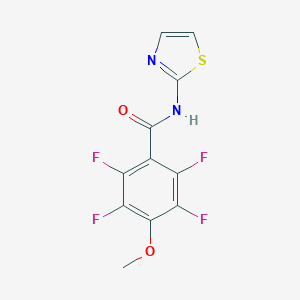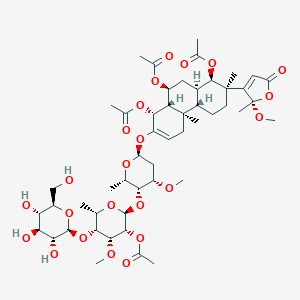
22,23-Epoxy-2-aza-2,3-dihydrosqualene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22,23-Epoxy-2-aza-2,3-dihydrosqualene (EAD) is a synthetic compound that has been extensively studied for its potential applications in scientific research. EAD is a derivative of squalene, a natural compound found in shark liver oil, which has been shown to have a range of biological activities. EAD has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mécanisme D'action
The mechanism of action of 22,23-Epoxy-2-aza-2,3-dihydrosqualene is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of cholesterol and other lipids. This compound has also been shown to modulate the activity of immune cells, such as macrophages and T cells, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of immune cell activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant activity and may contribute to the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
22,23-Epoxy-2-aza-2,3-dihydrosqualene has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized chemical properties. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 22,23-Epoxy-2-aza-2,3-dihydrosqualene, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for this compound, and the elucidation of its mechanism of action. This compound may also have applications in other fields, such as materials science and engineering. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
22,23-Epoxy-2-aza-2,3-dihydrosqualene can be synthesized using various methods, including a reaction between squalene and hydrazine, followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of squalene with hydrazine hydrate, followed by oxidation with hydrogen peroxide and catalytic iodine. These methods have been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
22,23-Epoxy-2-aza-2,3-dihydrosqualene has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor activities, and has been investigated for its potential as a therapeutic agent for various diseases, including cancer, arthritis, and multiple sclerosis.
Propriétés
Numéro CAS |
132905-42-1 |
|---|---|
Formule moléculaire |
C5H14N2O2 |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine |
InChI |
InChI=1S/C29H51NO/c1-24(16-11-18-26(3)20-13-23-30(7)8)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14+,25-15?,26-18?,27-19+ |
Clé InChI |
GWEMXZKDKGDITR-WOQKMROYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC=C(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)CCCN(C)C |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
SMILES canonique |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
Synonymes |
22,23-EADS 22,23-epoxy-2-aza-2,3-dihydrosqualene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)



![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)




![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)